1-(4-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester
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Overview
Description
1-(4-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester is an organic compound that features a pyrazole ring substituted with a 4-bromo-benzyl group and an ethyl ester group at the 4-carboxylic acid position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester typically involves the following steps:
Bromination of Benzyl Compounds: The initial step involves the bromination of benzyl compounds using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or under UV light.
Formation of Pyrazole Ring: The next step involves the formation of the pyrazole ring.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the use of automated systems for monitoring and controlling reaction parameters would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 4-bromo-benzyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in solvents like DMF or acetonitrile (MeCN).
Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) in water or alcohol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) in suitable solvents.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrazole derivatives with various functional groups.
Ester Hydrolysis: 1-(4-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid.
Oxidation and Reduction: Oxidized or reduced forms of the pyrazole derivative.
Scientific Research Applications
1-(4-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
- 1-(4-Chloro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester
- 1-(4-Methyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester
- 1-(4-Fluoro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester
Uniqueness: 1-(4-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, methyl, and fluoro analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity and selectivity towards certain targets.
Properties
IUPAC Name |
ethyl 1-[(4-bromophenyl)methyl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-2-18-13(17)11-7-15-16(9-11)8-10-3-5-12(14)6-4-10/h3-7,9H,2,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCQKXHFMQEXHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301198691 |
Source
|
Record name | Ethyl 1-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301198691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197232-22-6 |
Source
|
Record name | Ethyl 1-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197232-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301198691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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